molecular formula C13H18BrNO2 B4647321 4-bromo-N-(3-isopropoxypropyl)benzamide

4-bromo-N-(3-isopropoxypropyl)benzamide

Cat. No. B4647321
M. Wt: 300.19 g/mol
InChI Key: FWAHBQIRQORVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(3-isopropoxypropyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-isopropoxypropyl)benzamide involves its binding to specific proteins, thereby disrupting their interactions. This compound has been shown to bind to various proteins, including the bromodomain-containing protein BRD4, which is involved in various cellular processes such as gene transcription and cell cycle regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(3-isopropoxypropyl)benzamide are primarily related to its ability to disrupt protein-protein interactions. This compound has been shown to inhibit the proliferation of cancer cells by disrupting the interactions between BRD4 and other proteins involved in cell cycle regulation. Additionally, this compound has been shown to have anti-inflammatory effects by disrupting the interactions between BRD4 and proteins involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-bromo-N-(3-isopropoxypropyl)benzamide in lab experiments is its specificity for certain proteins. This compound can be used as a chemical probe to study specific protein-protein interactions, allowing researchers to better understand the mechanisms underlying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-bromo-N-(3-isopropoxypropyl)benzamide. One potential direction is the development of more selective compounds that can target specific proteins involved in various biological processes. Additionally, this compound can be used in the development of new therapies for various diseases, including cancer and inflammatory disorders. Finally, further research is needed to better understand the potential toxicity of this compound and its effects on various biological systems.
Conclusion:
In conclusion, 4-bromo-N-(3-isopropoxypropyl)benzamide is a chemical compound with significant potential applications in various scientific fields. Its ability to disrupt protein-protein interactions makes it a valuable tool for the study of various biological processes. However, further research is needed to better understand its potential toxicity and to develop more selective compounds with specific applications.

Scientific Research Applications

4-bromo-N-(3-isopropoxypropyl)benzamide has been extensively studied for its potential applications in various scientific fields. One of its primary applications is as a chemical probe for the study of protein-protein interactions. This compound can bind to specific proteins and disrupt their interactions, allowing researchers to better understand the mechanisms underlying various biological processes.

properties

IUPAC Name

4-bromo-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-10(2)17-9-3-8-15-13(16)11-4-6-12(14)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAHBQIRQORVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(3-isopropoxypropyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(3-isopropoxypropyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-(3-isopropoxypropyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-(3-isopropoxypropyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-(3-isopropoxypropyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-bromo-N-(3-isopropoxypropyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.